2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 335387-29-6
VCID: VC4791908
InChI: InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-2-1-6(13)3-8(7)14/h1-3,5H,4H2,(H,15,16,17)
SMILES: C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)CCl
Molecular Formula: C11H7Cl3N2OS
Molecular Weight: 321.6

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide

CAS No.: 335387-29-6

Cat. No.: VC4791908

Molecular Formula: C11H7Cl3N2OS

Molecular Weight: 321.6

* For research use only. Not for human or veterinary use.

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide - 335387-29-6

Specification

CAS No. 335387-29-6
Molecular Formula C11H7Cl3N2OS
Molecular Weight 321.6
IUPAC Name 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-2-1-6(13)3-8(7)14/h1-3,5H,4H2,(H,15,16,17)
Standard InChI Key QHNSPZAJVUZNHC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)CCl

Introduction

Chemical Structure and Properties

Molecular Configuration

The compound’s IUPAC name, 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, reflects its substitution pattern:

  • Thiazole ring: Positions 2 and 4 are occupied by an acetamide group and a 2,4-dichlorophenyl moiety, respectively.

  • Chlorine substituents: Three chlorine atoms at the phenyl ring (positions 2 and 4) and the acetamide side chain contribute to its electrophilic character.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₁H₇Cl₃N₂OS
Molecular Weight321.6 g/mol
Crystallographic Space GroupP 1 21/c 1 (for 4-Cl analog)
Unit Cell Dimensionsa = 5.094 Å, b = 14.738 Å, c = 15.703 Å

The 2,4-dichlorophenyl group introduces steric hindrance and electronic effects distinct from its 4-chlorophenyl analog, potentially altering reactivity and biological interactions .

Synthesis and Crystallization

Synthetic Pathways

While no direct synthesis protocol for the 2,4-dichlorophenyl variant is documented, methods for analogous compounds involve:

  • Condensation Reactions: Reacting 2-amino-4-(4-chlorophenyl)thiazole with chloroacetyl chloride in the presence of K₂CO₃ .

  • Solvent Systems: Toluene or dimethylformamide (DMF) under reflux conditions .

For the 2,4-dichloro derivative, substituting 4-chlorophenyl precursors with 2,4-dichlorophenyl analogs would require adjusted stoichiometry and reaction times to accommodate increased halogenation.

Crystallographic Analysis

The 4-chlorophenyl analog crystallizes in the monoclinic P 1 21/c 1 space group, with unit cell parameters:

  • a = 5.0940 Å, b = 14.738 Å, c = 15.703 Å

  • β = 96.932°, Z = 4 .

Intermolecular C–H⋯O interactions form zigzag chains along the b-axis, stabilizing the crystal lattice . The 2,4-dichloro substitution is expected to distort this packing due to altered van der Waals interactions.

Biological Activity and Mechanisms

Cytotoxicity in Structural Analogs

The 4-chlorophenyl analog exhibits moderate cytotoxicity:

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundIC₅₀ (Jurkat Cells)Source
4-Chlorophenyl analog1.61 ± 1.92 µg/mL
2,4-Dichlorophenyl analog (Theoretical)Not reported

Electron-withdrawing chlorine atoms enhance electrophilicity, potentially improving target binding but increasing metabolic instability.

Comparative Analysis with Structural Analogs

Electronic Effects

  • 4-Chlorophenyl analog: Single chlorine atom induces moderate electron withdrawal.

  • 2,4-Dichlorophenyl analog: Dual chlorine atoms amplify electron deficiency, potentially enhancing reactivity toward nucleophiles.

Steric Considerations

The 2,4-dichloro substitution creates a bulkier phenyl group, which may hinder access to enzymatic active sites compared to the 4-Cl variant.

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